2-Aminoethyl ethyl(methyl)carbamate
Description
Historical Trajectory of Carbamate (B1207046) Chemistry in Academic Research
The journey of carbamate chemistry in academic research is a rich narrative that begins with the isolation of physostigmine (B191203) from Calabar beans in 1864. nih.govmhmedical.com This naturally occurring methyl carbamate ester was initially explored for its effects on eye pressure. nih.gov The 19th century also saw Western missionaries documenting the biological effects of carbamates used by a West African tribe. mhmedical.comresearchgate.net
A pivotal moment in synthetic carbamate chemistry arrived in the 1930s with the development of aliphatic esters of carbamic acid, which initially found use as fungicides. mhmedical.com This era marked the beginning of extensive research into the synthesis and properties of carbamates. The field expanded significantly with the discovery of their utility as pesticides, culminating in the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States in 1959. nih.govmhmedical.com
Academically, the carbamate functional group, characterized by the R₂NC(O)OR' structure, has been a subject of continuous study due to its unique chemical properties. wikipedia.org It is considered an "amide-ester" hybrid, conferring a degree of chemical stability and the ability to participate in hydrogen bonding. nih.govnih.gov This stability, stemming from resonance between the amide and carboxyl groups, has been a key area of theoretical and experimental investigation. nih.gov Furthermore, the carbamate moiety's structural similarity to the peptide bond has made it a valuable tool in medicinal chemistry and drug design. nih.govnih.gov
Contemporary Research Landscape of 2-Aminoethyl ethyl(methyl)carbamate and Analogues
In recent years, research into carbamate derivatives has seen a significant expansion, particularly within the pharmaceutical industry. nih.gov The ability to modulate biological and pharmacokinetic properties by varying the substituents on the amino and carboxyl termini has driven much of this research. nih.gov Carbamate-based compounds are now integral to the development of various therapeutic agents, including those targeting hepatitis C and Alzheimer's disease. nih.govresearchgate.net
The contemporary research landscape for carbamate analogues is diverse and focuses on several key areas:
Drug Design and Development: Researchers are actively designing and synthesizing novel carbamate derivatives as potential therapeutic agents. For instance, resveratrol-based carbamates have been investigated as selective butyrylcholinesterase inhibitors. mdpi.com
Multi-Target Directed Ligands (MTDLs): The carbamate moiety is a crucial building block in the development of MTDLs, which are designed to interact with multiple biological targets simultaneously. researchgate.net This is a prominent strategy in the fight against complex diseases like Alzheimer's. researchgate.net
Catalysis and Synthesis: There is ongoing research into more efficient and environmentally friendly methods for synthesizing carbamates. This includes the use of carbon dioxide as a C1 source, moving away from more toxic reagents like phosgene (B1210022). acs.org
Biocatalysis and Biodegradation: Understanding the enzymatic pathways for carbamate hydrolysis is another active area of research. This knowledge is crucial for developing bioremediation strategies for carbamate-based pesticides and for understanding the metabolism of carbamate drugs. researchgate.net
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the scope of these broader research trends. Its primary amino group and the specific substitution pattern on the carbamate nitrogen suggest potential applications and research questions related to its reactivity, chelating abilities, and potential as a building block for more complex molecules.
Fundamental Research Questions Pertaining to this compound Chemistry
The unique structure of this compound gives rise to several fundamental research questions that could drive future investigations:
Conformational Analysis: Due to the restricted rotation around the C-N bond of the carbamate group, what are the preferred conformations of this compound in different solvent environments, and how do these conformations influence its reactivity? nih.gov
Intramolecular Interactions: To what extent does the primary amino group participate in intramolecular hydrogen bonding with the carbamate oxygen? How does this interaction affect the compound's physicochemical properties, such as its pKa and boiling point?
Reactivity of the Amino Group: How does the electronic nature of the ethyl(methyl)carbamate group influence the nucleophilicity and basicity of the terminal primary amino group compared to a simple diamine like N-ethylethane-1,2-diamine?
Hydrolytic Stability: What is the kinetic profile of the hydrolysis of this compound under acidic, basic, and neutral conditions? How does the substitution on the carbamate nitrogen affect its stability compared to other carbamates? nih.gov
Coordination Chemistry: Given the presence of three potential donor atoms (the two nitrogens and the carbonyl oxygen), what is the coordination behavior of this compound with various metal ions? Can it act as a bidentate or tridentate ligand, and what are the structures and stability of the resulting metal complexes?
Synthetic Utility: Can the primary amino group of this compound be selectively functionalized while leaving the carbamate moiety intact? This could open up avenues for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-aminoethyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C6H14N2O2/c1-3-8(2)6(9)10-5-4-7/h3-5,7H2,1-2H3 |
InChI Key |
CZHWSGDGJLQVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of 2 Aminoethyl Ethyl Methyl Carbamate
Direct Synthetic Routes to 2-Aminoethyl ethyl(methyl)carbamate
Direct synthetic routes to this compound focus on the formation of the carbamate (B1207046) group in a single key step from readily available precursors. These approaches include aminolysis, transesterification, and carbonylation strategies.
Aminolysis Approaches in this compound Synthesis
Aminolysis is a common and direct method for the synthesis of carbamates. This approach involves the reaction of a suitable amine with a carbonyl derivative, such as a chloroformate. In the context of this compound, the key precursor would be N-ethyl-N-methylethylenediamine, which would react with an ethyl chloroformate.
The reaction proceeds via nucleophilic acyl substitution, where the secondary amine group of N-ethyl-N-methylethylenediamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The primary amine of the diamine is generally more reactive, but with careful control of stoichiometry and reaction conditions, selective N-acylation at the desired nitrogen can be achieved. The general reaction is as follows:
Reaction Scheme:
A variety of bases can be employed, with common choices being tertiary amines like triethylamine (B128534) or an inorganic base such as potassium carbonate. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether.
A detailed procedure for a related compound, ethyl N-methylcarbamate, involves the reaction of aqueous methylamine (B109427) with ethyl chloroformate in ether, with sodium hydroxide (B78521) used to neutralize the acid. orgsyn.org This highlights the general conditions that could be adapted for the synthesis of this compound.
Transesterification Pathways for Carbamate Linkage Formation
Transesterification represents another viable pathway for the formation of the carbamate linkage in this compound. This method involves the reaction of an existing carbamate with an alcohol in the presence of a catalyst, leading to the exchange of the alcohol moiety. While less direct for the primary synthesis of the target molecule, it can be a useful method for modifying existing carbamates.
For the synthesis of this compound, a potential transesterification route could involve reacting a methyl carbamate precursor with ethanol (B145695) under catalytic conditions. The reaction is an equilibrium process, and to drive it towards the desired product, an excess of ethanol or removal of the methanol (B129727) byproduct is typically required.
Catalysts for transesterification of carbamates vary widely and can include acids, bases, and organometallic compounds. For instance, the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate can be effectively catalyzed by Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz/Al2O3). rsc.org Similar catalytic systems could potentially be applied to the transesterification of a suitable precursor to yield this compound.
The general transesterification reaction can be represented as:
Carbonylation Strategies for Carbamate Linkage Formation in this compound
Carbonylation reactions provide a more atom-economical approach to carbamate synthesis, often utilizing carbon monoxide or carbon dioxide as the carbonyl source. These methods are considered "greener" alternatives to the use of phosgene (B1210022) derivatives like chloroformates.
One common carbonylation strategy is the oxidative carbonylation of amines and alcohols. In the case of this compound, this would involve the reaction of N-ethyl-N-methylethylenediamine and ethanol with carbon monoxide in the presence of an oxidant and a suitable catalyst, such as a palladium complex.
Another approach is the direct reaction of an amine with carbon dioxide to form a carbamic acid intermediate, which is then esterified. However, the direct carboxylation of amines with CO2 to form carbamates can be challenging due to the stability of the resulting carbamic acid salts. orgsyn.org
Recent advancements have focused on the development of catalytic systems for the direct synthesis of carbamates from amines, CO2, and alcohols. For example, the use of urea (B33335) as a carbonyl source in the presence of a TiO2–Cr2O3/SiO2 catalyst has been shown to be effective for the synthesis of various N-substituted carbamates. rsc.org This type of methodology could potentially be adapted for the synthesis of this compound from N-ethyl-N-methylethylenediamine, urea, and ethanol.
Indirect Synthetic Strategies for this compound Precursors
The synthesis of this compound heavily relies on the availability of its key precursor, N-ethyl-N-methylethylenediamine. Therefore, indirect synthetic strategies often focus on the efficient preparation of this diamine.
One documented method for the synthesis of N-ethylethylenediamine involves the reaction of ethylenediamine (B42938) with diethyl carbonate in the gas phase over a solid acid catalyst, such as a Y-type or X-type molecular sieve. This continuous process is reported to have high yields and is considered a green chemical synthesis method. google.com The reaction is as follows:
Reaction Scheme:
This reaction provides the unsymmetrical N-ethylethylenediamine, which can then be methylated on the remaining primary amine to yield N-ethyl-N-methylethylenediamine, although this subsequent step would require selective protection and deprotection or controlled methylation to avoid over-alkylation.
Another classical approach to synthesizing unsymmetrical diamines is through the alkylation of a primary amine. For instance, N-methylethylamine can be prepared by various methods, including the reaction of ethylamine (B1201723) with methyl iodide. orgsyn.org Subsequent reaction with a protected aminoethyl halide followed by deprotection could yield the desired N-ethyl-N-methylethylenediamine.
Mechanistic Investigations of this compound Synthesis
The mechanism of carbamate formation is generally well-understood, although specific studies on this compound are lacking. The reaction mechanism largely depends on the synthetic route employed.
In aminolysis reactions with chloroformates, the mechanism is a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the carbamate.
For transesterification reactions, the mechanism is typically catalyzed and involves the activation of the carbonyl group of the starting carbamate by the catalyst. The alcohol then acts as a nucleophile, leading to a new tetrahedral intermediate, which subsequently eliminates the original alcohol to yield the transesterified product.
Carbonylation reactions often involve more complex catalytic cycles. For example, in palladium-catalyzed oxidative carbonylation, the mechanism likely involves the coordination of the amine and carbon monoxide to the metal center, followed by migratory insertion and reductive elimination to form the carbamate.
Kinetic and Thermodynamic Aspects of this compound Formation
The kinetics of carbamate formation from amines and carbon dioxide have been studied, particularly in the context of CO2 capture. The rate of reaction is influenced by the basicity of the amine, with more basic amines generally reacting faster. The reaction rate is also pH-dependent. researchgate.netnih.gov For the reaction of amines with chloroformates, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate.
Thermodynamically, the formation of carbamates is generally an exothermic process. The stability of the resulting carbamate is influenced by steric and electronic factors. Resonance stabilization of the carbamate group contributes to its thermodynamic favorability. sigmaaldrich.com The equilibrium of the reaction can be influenced by temperature, pressure (in the case of gaseous reactants like CO or CO2), and the concentration of reactants and products. Studies on the thermochemistry of carbamate formation from amino acids have provided valuable insights into the energetics of these reactions. acs.orgnih.gov
Table of Reaction Parameters for Analogous Carbamate Syntheses
| Reactants | Product | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methylamine, Ethyl chloroformate | Ethyl N-methylcarbamate | Sodium hydroxide | Ether | <5 | 88-90 | orgsyn.org |
| Ethylenediamine, Diethyl carbonate | N-Ethylethylenediamine | Y-type molecular sieve | Gas phase | 150-300 | >92 | google.com |
| Amines, Urea, Alcohols | N-Substituted carbamates | TiO2–Cr2O3/SiO2 | - | Optimized | 95-98 | rsc.org |
| Dimethyl carbonate, Ethanol | Diethyl carbonate | KATriz/Al2O3 | - | Optimized | 91 | rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of carbamates, including this compound, is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of these processes. numberanalytics.commit.edu The core tenets of green chemistry focus on maximizing atom economy, utilizing less hazardous chemical syntheses, and designing for energy efficiency. mit.eduprimescholars.com
Traditional methods for carbamate synthesis often involve the use of hazardous materials such as phosgene and isocyanates. psu.edu Green chemistry seeks to replace these toxic reagents with more benign alternatives. mit.edu One of the most promising green approaches is the use of carbon dioxide (CO2) as a C1 source. psu.eduresearchgate.net CO2 is an abundant, non-toxic, and inexpensive feedstock, and its utilization in carbamate synthesis can contribute to carbon capture and utilization (CCU) strategies. psu.eduresearchgate.net The direct synthesis of carbamates from amines, alcohols, and CO2 presents a halogen-free and sustainable alternative to conventional methods. rsc.org
Another key principle of green chemistry is the use of catalytic reactions over stoichiometric ones. mit.edu Catalysts increase reaction efficiency, can often be used in small amounts, and can be recycled and reused, which minimizes waste. mit.eduresearchgate.net For carbamate synthesis, various catalytic systems have been explored, including basic catalysts, metal compounds, and ionic liquids. rsc.orgresearchgate.net For instance, basic catalysts have been shown to be effective in converting amines and alcohols to carbamates under mild conditions. rsc.org The use of heterogeneous catalysts is particularly advantageous as it simplifies the separation and recovery of the catalyst from the reaction mixture. researchgate.net
The choice of solvents is another important consideration in green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer solvents like water, supercritical fluids (like CO2), or ionic liquids, or even performing reactions in solvent-free conditions. mit.eduresearchgate.net For example, the synthesis of carbamates from dimethyl carbonate and amines has been successfully carried out in supercritical CO2 and ionic liquids. researchgate.net
Furthermore, designing synthetic routes with high atom economy is a fundamental goal of green chemistry. numberanalytics.comprimescholars.com Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy generate less waste, making them more environmentally and economically desirable. numberanalytics.com Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions.
In the context of synthesizing this compound, these principles can be applied to develop a more sustainable process. A potential green synthetic route could involve the catalytic reaction of N-ethylethylene-1,2-diamine with an ethylating agent and CO2, or the reaction of 2-(methylamino)ethanol (B44016) with an ethylating agent and CO2, followed by amination. Such routes would avoid the use of phosgene and could be optimized to maximize atom economy and minimize waste.
The following table summarizes the key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Research Findings on Carbamate Synthesis |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials for the synthesis of the ethylamine or ethanolamine (B43304) backbone. | The use of CO2 as a cheap, abundant, and non-toxic C1 source is a major focus in green carbamate synthesis. psu.eduresearchgate.net |
| Atom Economy | Designing a synthetic pathway that maximizes the incorporation of all reactant atoms into the final product, such as an addition reaction. numberanalytics.comprimescholars.com | Reactions like the direct coupling of amines, CO2, and alcohols can achieve high atom economy. rsc.org |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents like phosgene, isocyanates, and hazardous solvents. mit.edupsu.edu | Halogen-free routes starting from amines, alcohols, and CO2 are being developed. rsc.org |
| Catalysis | Employing recyclable catalysts to improve reaction efficiency and reduce waste. mit.edu | Basic catalysts, metal compounds, and ionic liquids have been shown to be effective for carbamate synthesis. rsc.orgresearchgate.net |
| Safer Solvents and Auxiliaries | Using environmentally benign solvents like water, supercritical CO2, or ionic liquids, or conducting the reaction without a solvent. mit.eduresearchgate.net | Supercritical CO2 and ionic liquids have been successfully used as reaction media for carbamate synthesis. researchgate.net |
| Design for Energy Efficiency | Conducting the synthesis at ambient temperature and pressure to reduce energy consumption. | Mild reaction conditions (e.g., 2.5 MPa CO2) have been reported for the synthesis of carbamates using basic catalysts. rsc.org |
Advanced Spectroscopic and Computational Elucidation of 2 Aminoethyl Ethyl Methyl Carbamate Structure and Electronic Properties
High-Resolution Nuclear Magnetic Resonance Spectroscopy of 2-Aminoethyl ethyl(methyl)carbamate
The protons on the carbons adjacent to nitrogen and oxygen atoms are expected to be deshielded and appear at lower fields (higher ppm values) due to the electronegativity of these heteroatoms. libretexts.org The chemical shifts are also influenced by the electronic effects of the carbamate (B1207046) group.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ (on N) | ~2.8 - 3.0 | ~30 - 35 |
| 2 | CH₂ (on N) | ~3.2 - 3.5 | ~45 - 50 |
| 3 | CH₃ (on ethyl) | ~1.1 - 1.3 | ~13 - 15 |
| 4 | O-CH₂ | ~4.0 - 4.2 | ~60 - 65 |
| 5 | CH₃ (on O-ethyl) | ~1.2 - 1.4 | ~14 - 16 |
| 6 | C=O | - | ~155 - 157 |
| 7 | N-CH₂-CH₂-NH₂ | ~3.3 - 3.6 | ~48 - 53 |
| 8 | N-CH₂-CH₂-NH₂ | ~2.7 - 2.9 | ~38 - 42 |
| 9 | NH₂ | ~1.5 - 2.5 (broad) | - |
Note: Predicted values are based on data from analogous compounds and general NMR principles.
Multi-Dimensional NMR Techniques for this compound Structural Assignment
To unambiguously assign the predicted proton and carbon signals and to confirm the molecular structure of this compound, a suite of multi-dimensional NMR experiments would be essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the CH₂ and CH₃ protons of the ethyl groups and between the two methylene (B1212753) groups of the aminoethyl moiety.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, it would show a correlation from the N-methyl protons to the carbonyl carbon and the adjacent methylene carbon, confirming their connectivity within the carbamate group.
These techniques, used in concert, would provide a comprehensive and definitive assignment of all NMR signals, solidifying the structural elucidation of the molecule.
Conformational Analysis of this compound via NMR
The carbamate functional group is known to exhibit restricted rotation around the N-C(O) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character. This can lead to the existence of syn and anti conformers. While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be small, leading to a mixture of conformers in solution.
Variable-temperature NMR studies would be a powerful tool to investigate the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to the groups around the N-C(O) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the syn and anti conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of these changes can provide quantitative information about the energy barrier to rotation and the relative populations of the conformers.
Vibrational Spectroscopy (IR and Raman) of this compound
Mode Assignments and Functional Group Analysis in this compound
The IR and Raman spectra of this compound would be expected to show a series of characteristic absorption bands corresponding to its various functional groups.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H stretch | Primary Amine (NH₂) | 3300 - 3500 | Medium (IR), Weak (Raman) |
| C-H stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Strong (IR & Raman) |
| C=O stretch | Carbamate | 1690 - 1710 | Very Strong (IR) |
| N-H bend | Primary Amine (NH₂) | 1590 - 1650 | Medium to Strong (IR) |
| C-N stretch | Amine and Carbamate | 1000 - 1250 | Medium (IR) |
| C-O stretch | Carbamate Ester | 1200 - 1300 | Strong (IR) |
The most prominent feature in the IR spectrum would be the very strong absorption band due to the C=O stretching vibration of the carbamate group, typically appearing in the region of 1690-1710 cm⁻¹. The exact position of this band can be sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibrations of the primary amino group would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. In Raman spectroscopy, the symmetric vibrations are often more intense, which can provide complementary information to the IR spectrum. For instance, the symmetric stretching of the C-N-C backbone could be more prominent in the Raman spectrum.
Hydrogen Bonding Networks in this compound Molecular Aggregates
The presence of both a hydrogen bond donor (the primary amino group) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) in this compound suggests that this molecule is capable of forming intermolecular hydrogen bonds. These interactions can lead to the formation of dimers or larger molecular aggregates in the condensed phase.
Vibrational spectroscopy is a sensitive probe of hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the donor group (in this case, the N-H stretch) and a blue-shift (shift to higher frequency) of the bending vibration. By comparing the spectra of this compound in different phases (e.g., gas vs. liquid) or in solvents of varying polarity, it would be possible to study the extent and nature of these hydrogen bonding interactions.
Mass Spectrometry and Fragmentation Pathways of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would proceed through various pathways, primarily involving the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.
Based on the fragmentation of similar carbamates, several key fragmentation pathways can be predicted for this compound: oup.com
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of an ethyl radical or a methyl radical from the carbamate nitrogen.
McLafferty-type Rearrangement: For the ethyl carbamate portion, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of ethylene (B1197577) and the formation of a carbamic acid ion.
Cleavage of the Carbamate Group: The carbamate group itself can fragment. A characteristic fragmentation for carbamates is the loss of CO₂ (44 Da). nih.gov Cleavage of the N-C(O) bond can also occur. For N-methylcarbamates, a rearrangement leading to an ion at m/z 58, corresponding to [CH₃NCO]⁺ or a related isomer, has been observed. oup.com
Fragmentation of the Aminoethyl Side Chain: The bond between the two methylene groups in the aminoethyl side chain can cleave. Cleavage can also occur at the C-N bond, leading to fragments containing the primary amino group.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| M - 15 | [M - CH₃]⁺ | Loss of methyl radical from N-methyl |
| M - 29 | [M - C₂H₅]⁺ | Loss of ethyl radical from N-ethyl |
| M - 44 | [M - CO₂]⁺ | Loss of carbon dioxide |
| M - 45 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 58 | [CH₃NCO]⁺ | Rearrangement and cleavage of N-methylcarbamate |
| 44 | [CH₂=NH₂]⁺ | Cleavage of the aminoethyl chain |
Tandem mass spectrometry (MS/MS) experiments would be invaluable for confirming these proposed fragmentation pathways. By selecting a specific fragment ion and subjecting it to further fragmentation, the relationships between the different ions in the mass spectrum can be established, providing a detailed picture of the molecule's fragmentation behavior.
High-Resolution Mass Spectrometry for Elemental Composition of this compound
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For this compound (molecular formula: C₆H₁₄N₂O₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass but a different combination of elements. For instance, a search for related compounds shows that tert-butyl N-(2-aminoethyl)carbamate has a molecular formula of C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . sigmaaldrich.com HRMS would easily differentiate between these two.
Table 1: Theoretical Isotopic Masses for C₆H₁₄N₂O₂
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| Theoretical Monoisotopic Mass | 146.105528 |
This table is generated based on fundamental isotopic masses and represents the theoretical value that would be sought in an HRMS experiment.
Tandem Mass Spectrometry for Structural Elucidation of this compound
Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for elucidating the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) of the compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant fragment ions, creating a fragmentation pattern that acts as a molecular fingerprint.
While specific MS/MS data for this compound is unavailable, the fragmentation of similar carbamates is documented. Studies on carbamate anions formed during CO₂ capture processes show characteristic neutral losses, such as decarboxylation (a loss of CO₂, 44 mass units). bldpharm.com General fragmentation patterns for amines often involve alpha-cleavage, where the bond adjacent to the C-N bond is broken. libretexts.org For this compound, one would predict fragmentation pathways including:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion corresponding to the loss of 45 Da.
Cleavage of the ethylenediamine (B42938) backbone: Alpha-cleavage next to either nitrogen atom would produce characteristic fragments.
McLafferty rearrangement: If applicable, this could lead to specific neutral losses.
Analysis of these fragmentation pathways allows researchers to piece together the molecule's connectivity, confirming the arrangement of the ethyl, methyl, and aminoethyl groups around the carbamate core.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide deep insights into molecular properties that are difficult or impossible to measure experimentally.
Electronic Structure and Molecular Orbitals of this compound
Quantum chemical calculations can map the electronic structure of a molecule, including the distribution of electron density and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Conformational Landscapes and Energetics of this compound Isomers
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Quantum chemical calculations can be used to explore this conformational landscape. By systematically rotating the bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped. This allows for the identification of the most stable low-energy conformers. nih.gov
For this molecule, key rotations would include the C-O, C-N, and C-C bonds. The calculations would reveal the energetic barriers to rotation and the relative stability of different conformers (e.g., gauche vs. anti arrangements of the ethylenediamine backbone). These studies often show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov
Spectroscopic Property Prediction for this compound
A significant application of quantum chemistry is the prediction of spectroscopic properties, which can be compared with experimental data for validation. For example, computational methods can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. Calculations on methylcarbamate have shown that methods like B3LYP can reproduce experimental geometric and vibrational data with high accuracy. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.govresearchgate.net These predictions are highly sensitive to the molecule's three-dimensional structure. By calculating the theoretical NMR spectra for the lowest-energy conformers identified in the conformational analysis, researchers can gain a more precise understanding of the experimental spectrum.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₁₄N₂O₂ |
| tert-Butyl N-(2-aminoethyl)carbamate | C₇H₁₆N₂O₂ |
Chemical Reactivity and Derivatization Pathways of 2 Aminoethyl Ethyl Methyl Carbamate
Reactions Involving the Primary Amine Group of 2-Aminoethyl ethyl(methyl)carbamate
The primary amine group in this compound serves as a key site for various nucleophilic reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Acylation and Sulfonylation of this compound
The primary amine of this compound readily undergoes acylation with acyl chlorides to form amides. youtube.comyoutube.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism. youtube.com For instance, reaction with acetyl chloride would yield N-(2-(ethyl(methyl)carbamoyl)ethyl)acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as 4-methylbiphenyl (B165694) sulfonyl chloride, results in the formation of sulfonamides. nih.gov These reactions are fundamental in modifying the properties of the parent molecule, often influencing its biological activity and physical characteristics. nih.gov
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product | Reaction Type |
| Acetyl chloride | N-(2-(ethyl(methyl)carbamoyl)ethyl)acetamide | Acylation |
| 4-Methylbiphenyl sulfonyl chloride | N-(2-(ethyl(methyl)carbamoyl)ethyl)-4-methyl-[1,1'-biphenyl]-4-sulfonamide | Sulfonylation |
Alkylation and Reductive Amination of this compound
The primary amine can be alkylated through reactions with alkyl halides. However, this method can be difficult to control and may lead to polyalkylation. mnstate.edumasterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.orgmdpi.com This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.commnstate.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.orgmdpi.com For example, reacting this compound with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated product.
Table 2: Reagents for Reductive Amination
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (e.g., formaldehyde) | NaBH3CN | Secondary Amine |
| Ketone (e.g., acetone) | NaBH(OAc)3 | Secondary Amine (branched) |
Cyclization Reactions Utilizing the Amino Functionality of this compound
The primary amine group can participate in intramolecular cyclization reactions, particularly when a suitable electrophilic site is present elsewhere in the molecule. For instance, if the ethyl group of the carbamate (B1207046) were modified to contain a leaving group, intramolecular cyclization could lead to the formation of a piperazinone ring system. Such cyclization strategies are valuable in the synthesis of heterocyclic compounds. mnstate.eduacs.org The efficiency of these cyclization reactions often depends on the chain length between the reacting functionalities and the absence of competing intermolecular reactions. acs.org
Transformations of the Carbamate Moiety in this compound
The carbamate group, while generally stable, can undergo several important transformations, including hydrolysis, transamidation, and substitution on the carbamate nitrogen. nih.govmnstate.eduacs.org These reactions allow for the cleavage or modification of the carbamate linkage, providing pathways to amines or other carbamate derivatives.
Hydrolysis and Transamidation of the Carbamate Linkage in this compound
The carbamate linkage can be hydrolyzed under either acidic or basic conditions to yield the corresponding amine (in this case, N-methylethane-1,2-diamine), ethanol (B145695), and carbon dioxide. nih.govrsc.org The mechanism of basic hydrolysis for disubstituted carbamates typically involves a BAC2 mechanism (base-catalyzed acyl-oxygen cleavage). rsc.org The stability of the carbamate to hydrolysis is a key consideration in its application, for example, as a protecting group in organic synthesis. nih.govacs.org
Transamidation, the exchange of the alkoxy group of the carbamate with an amine, offers a route to synthesize ureas. While not as common as hydrolysis, this transformation can be achieved under specific conditions, often requiring a catalyst. chemrxiv.org Another related transformation is the conversion of carbamates into amides, which can be accomplished using reagents like acyl chlorides and sodium iodide. clockss.org
N-Substitution Reactions on the Carbamate Nitrogen of this compound
Direct N-substitution on the carbamate nitrogen is generally challenging due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces its nucleophilicity. nih.gov However, under certain conditions, such as in the presence of a strong base to deprotonate the carbamate nitrogen, subsequent alkylation or acylation can occur. Nitration of the carbamate nitrogen to form N-nitrocarbamates is also a known reaction, typically carried out with a mixture of fuming nitric acid and acetic anhydride. bu.edu These modifications can significantly alter the electronic properties and reactivity of the carbamate moiety. bu.edu
Reactivity as a Ligand in Coordination Chemistry of this compound
The presence of multiple potential donor atoms in this compound suggests its capability to act as a ligand in coordination chemistry, forming complexes with various metal ions. The key donor sites are the nitrogen atom of the primary amino group, the nitrogen atom of the tertiary amine, and the oxygen atoms of the carbamate group.
The primary amino group (-NH2) is a strong Lewis base and is expected to be the primary coordination site for most metal ions. The lone pair of electrons on the nitrogen atom can readily form a coordinate covalent bond with a metal center.
The tertiary amine (N-methyl) also possesses a lone pair of electrons and can coordinate to metal ions. However, due to steric hindrance from the ethyl and methyl groups, its coordination tendency might be lower than that of the primary amine.
The carbamate group (-O(C=O)N-) offers two potential oxygen donor atoms. Carbamato ligands are known to coordinate to metal centers in several modes, including monodentate (binding through one oxygen atom) and bidentate (chelating through both oxygen atoms). The delocalization of electrons within the carbamate group can influence its coordinating ability.
Given these features, this compound could potentially act as a:
Monodentate ligand: Coordinating primarily through the primary amino nitrogen.
Bidentate ligand: Forming a chelate ring by coordinating through the primary amino nitrogen and the tertiary amino nitrogen, or through the primary amino nitrogen and one of the carbamate oxygens. Chelation is often favored due to the thermodynamic stability of the resulting ring structure.
Bridging ligand: Connecting two or more metal centers, for instance, by the primary amine coordinating to one metal and the carbamate oxygen to another.
The actual coordination mode would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands.
While no specific coordination complexes of this compound are documented in readily available literature, studies on similar amino-functionalized carbamates can provide insights. For instance, the coordination of N-substituted aminoethyl carbamates to transition metals often involves the formation of stable five- or six-membered chelate rings.
Regioselectivity and Stereoselectivity in this compound Transformations
Regioselectivity
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, several reactive sites could lead to regioselective transformations.
N-Alkylation/N-Acylation: The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides are expected to occur preferentially at the primary amino group. Selective mono-N-alkylation or mono-N-acylation of the primary amine should be achievable under controlled conditions.
Reactions at the Carbamate Group: The carbamate moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, alcohol, and carbon dioxide. The stability of the carbamate is influenced by the nature of the substituents on the nitrogen and oxygen atoms.
Selective protection of the primary amine, for example by forming a temporary derivative, would allow for subsequent reactions to be directed towards the tertiary amine or the carbamate group. The regioselective synthesis of related N-substituted carbamoyl-beta-cyclodextrins has been demonstrated to be dependent on the reaction conditions, such as the solvent and the use of a base. nih.gov For example, in the reaction of 1-(1-naphthyl)ethyl isocyanate with beta-cyclodextrin, primary substitution predominated in pyridine, while C-2 substitution was favored in DMF. nih.gov
Stereoselectivity
Stereoselectivity is the preferential formation of one stereoisomer over others. This compound itself is not chiral. However, stereocenters can be introduced through various chemical transformations, and the control of the stereochemical outcome of these reactions is a key aspect of modern organic synthesis.
Introduction of a Chiral Center: A reaction at the carbon atom adjacent to the primary amino group could potentially create a chiral center. For example, an asymmetric synthesis involving the addition of a nucleophile to an imine formed from the primary amine could lead to the formation of a chiral product with high enantiomeric excess.
Use of Chiral Reagents or Catalysts: The use of chiral catalysts or reagents can induce stereoselectivity in reactions involving this compound. For instance, a chiral reducing agent could be used to stereoselectively reduce a ketone derivative of the molecule.
While specific studies on the stereoselective transformations of this compound are not available, the principles of asymmetric synthesis and the documented stereoselective reactions of other carbamates suggest that such control would be feasible.
Theoretical and Computational Investigations of 2 Aminoethyl Ethyl Methyl Carbamate Systems
Density Functional Theory (DFT) Studies on 2-Aminoethyl ethyl(methyl)carbamate
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like this compound, DFT could provide significant insights into its reactivity and transformation pathways.
Reaction Pathway Analysis of this compound Reactions
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For this compound, this would involve identifying the most plausible routes for its formation and degradation. For instance, in the context of its synthesis, DFT could model the nucleophilic attack of the amine on an appropriate carbonyl precursor.
In analogous systems, such as the Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT studies have successfully identified multiple reaction pathways, demonstrating the catalyst's role in stabilizing intermediates and facilitating key transformations. mdpi.comdntb.gov.ua These studies have shown that even when a direct reaction is not spontaneous, a catalyst can create an energetically favorable pathway. mdpi.comdntb.gov.ua For this compound, a similar analysis could predict the energetic feasibility of its synthesis under various catalytic conditions.
Furthermore, DFT can be employed to study decomposition reactions. For other carbamates, computational studies have detailed multi-step elimination reactions, often involving cyclic transition states. researchgate.net For example, the thermal decomposition of some carbamates proceeds via an initial formation of an intermediate carbamic acid and an alkene, followed by decarboxylation. researchgate.net A DFT analysis of this compound would likely explore similar degradation pathways, identifying the energy barriers associated with each step.
Transition State Characterization for this compound Transformations
A critical aspect of reaction pathway analysis is the characterization of transition states, which are the highest energy points along a reaction coordinate. DFT is a primary tool for locating and characterizing these transient structures. For transformations involving this compound, identifying the geometry and energy of transition states would be crucial for understanding reaction kinetics.
Computational studies on other carbamates have successfully characterized transition states for various reactions, including cis-concerted eliminations. researchgate.net These studies confirm the connectivity of the transition states with the corresponding reactants and products through intrinsic reaction coordinate (IRC) calculations. researchgate.net The nature of the transition state, whether it is "early" (resembling reactants) or "late" (resembling products), can also be determined, providing deeper insight into the reaction mechanism. researchgate.net For this compound, DFT would be essential in predicting the structure of transition states for its formation, hydrolysis, or thermal degradation, thereby allowing for the calculation of activation energies.
Molecular Dynamics Simulations of this compound in Various Solvents
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in different solvent environments, which is critical for predicting its solubility, conformational preferences, and interactions with other molecules in solution.
The conformational dynamics of carbamates in solution are complex due to the presence of multiple rotatable bonds and the potential for cis and trans isomerism around the carbamate (B1207046) C-N bond. smolecule.comacs.org MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers in various solvents and the energetic barriers between them.
In the context of CO2 capture, MD simulations have been used to study the behavior of amines and their carbamate derivatives in aqueous solutions. researchgate.net These simulations have provided insights into intermolecular and intramolecular interactions, which influence the stability of the carbamate species. researchgate.net For this compound, MD simulations could predict how it interacts with water molecules or other organic solvents, which would be crucial for applications where it is used in a liquid phase. The simulations can reveal details about hydrogen bonding networks and the solvation structure around the molecule. acs.org
Machine Learning Approaches in Predicting this compound Properties and Reactivity
Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reactivity, often with significantly less computational cost than traditional quantum mechanical methods. researchgate.net For this compound, ML models could be developed to predict a range of properties and its likely reactivity in various chemical environments.
ML models are trained on large datasets of known chemical reactions and molecular properties. researchgate.netnih.gov For a new compound like this compound, a trained ML model could predict properties such as its boiling point, solubility, and spectral characteristics. More advanced ML models, such as those employing Δ-learning, can predict reaction outcomes and activation energies with high accuracy. researchgate.netnih.gov
Development and Validation of Advanced Analytical Methodologies for 2 Aminoethyl Ethyl Methyl Carbamate Research
Chromatographic Separation Techniques for 2-Aminoethyl ethyl(methyl)carbamate and its Impuritiesepa.govmdpi.com
Chromatographic methods are paramount for separating this compound from a complex matrix, which may include starting materials, by-products, and degradation products. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability. psu.edu
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of non-volatile or thermally unstable compounds like many carbamates. psu.edus4science.at The development of an HPLC method for this compound would focus on achieving optimal separation from potential impurities.
A common approach for N-methylcarbamates, which can be adapted for this compound, is reversed-phase HPLC. epa.gov This involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. A gradient elution, typically using a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), allows for the effective separation of compounds with varying polarities. s4science.at
For detection, post-column derivatization is a highly sensitive and selective method. epa.govs4science.at After the analyte is separated on the column, it is hydrolyzed using a strong base (e.g., sodium hydroxide) at an elevated temperature. psu.edu This process cleaves the carbamate (B1207046) bond to yield an amine. This amine then reacts with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. psu.edus4science.at This derivative can be detected with high sensitivity by a fluorescence detector. s4science.at
Table 1: Illustrative HPLC Parameters for Carbamate Analysis This table is based on established methods for similar carbamate compounds and serves as a starting point for method development for this compound.
| Parameter | Condition | Source |
| Column | Reversed-phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm | epa.govs4science.at |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile | s4science.at |
| Flow Rate | 0.8 - 1.5 mL/min | s4science.at |
| Column Temperature | 35-40 °C | s4science.at |
| Post-Column Derivatization | 1. Hydrolysis with NaOH at 80-95°C2. Reaction with OPA/2-mercaptoethanol | epa.govpsu.edu |
| Detection | Fluorescence Detector (Ex: ~330 nm, Em: ~465 nm) | s4science.at |
| Injection Volume | 10 - 100 µL | s4science.at |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the polarity and potential thermal lability of carbamates, direct analysis is often challenging. gcms.cz Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.
For carbamates, derivatization can be achieved using various reagents. For instance, ethyl chloroformate has been successfully used to derivatize amino acids, creating derivatives suitable for GC-MS analysis. nih.gov A similar strategy could be employed for this compound. Another approach involves reaction with xanthydrol to form xanthylamide derivatives, which have been used for the GC-MS determination of ethyl carbamate. nih.gov
Once derivatized, the compound is injected into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5 column). nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both quantification and structural confirmation. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target analyte. nih.gov
Table 2: General GC-MS Parameters for Derivatized Carbamate Analysis This table outlines typical parameters that could be adapted for the analysis of derivatized this compound.
| Parameter | Condition | Source |
| Derivatization Agent | Ethyl Chloroformate or Xanthydrol | nih.govnih.gov |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5 or similar) | nih.gov |
| Carrier Gas | Helium or Hydrogen | gcms.cz |
| Injector Temperature | 250 °C | gcms.cz |
| Oven Program | Temperature gradient (e.g., 100°C to 200°C) | gcms.cz |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | nih.gov |
Advanced Spectrophotometric Methods for this compound Quantification
Spectrophotometric methods offer rapid and cost-effective means for quantification, although they may lack the specificity of chromatographic techniques.
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a substance in solution. The carbamate functional group contains a carbonyl (C=O) chromophore which absorbs UV radiation. While a full spectral scan would be necessary to determine the specific wavelength of maximum absorbance (λmax) for this compound, this technique can be used for routine quantification in pure solutions or simple mixtures where interfering substances are absent. A calibration curve based on Beer-Lambert law would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. However, this method is generally less selective and sensitive compared to HPLC or GC-MS, as many organic molecules absorb in the UV region.
Fluorescence spectroscopy is an exceptionally sensitive technique. While this compound itself is not natively fluorescent, it can be chemically modified with a fluorescent tag (a fluorophore) to enable detection.
As described in the HPLC section, a common and effective strategy is derivatization following hydrolysis. psu.edus4science.at The primary or secondary amine formed from the hydrolysis of this compound can be reacted with a derivatizing agent like o-phthalaldehyde (OPA) or other reagents such as 2-[2-(dibenzocarbazole)-ethoxy] ethyl chloroformate (DBCEC) to produce a highly fluorescent product. s4science.atresearchgate.net The intensity of the emitted fluorescence, measured at a specific emission wavelength after excitation at an appropriate wavelength, is directly proportional to the concentration of the derivatized analyte. This method offers significantly higher sensitivity and selectivity than UV-Vis absorption spectroscopy. epa.gov Research has shown that derivatization with reagents that create large, rigid, planar structures with extensive π-conjugation systems results in sensitive fluorescence detection. researchgate.net
Electrochemical Detection Methods for this compound
Electrochemical methods provide an alternative and often highly sensitive approach for the detection of electroactive compounds. Carbamates can be detected electrochemically through several mechanisms.
One approach is the direct electrochemical oxidation of the carbamate molecule. This, however, may require a high oxidation potential. nih.gov The use of advanced electrode materials, such as boron-doped diamond thin-film electrodes, has shown promise for the direct detection of N-methylcarbamate pesticides due to their wide potential window and low background current. nih.gov These electrodes exhibit excellent stability compared to traditional glassy carbon electrodes, which can be damaged by the high potentials required. nih.gov
A more sensitive method involves the detection of hydrolysis products. Similar to the derivatization for fluorescence, the carbamate can be subjected to alkaline hydrolysis to produce an amine or a phenolic derivative. nih.gov These hydrolysis products are often more easily oxidized at lower potentials, which dramatically increases sensitivity and reduces potential interferences. nih.gov
Furthermore, innovative biosensor-based approaches are being developed. For instance, an amperometric biosensor for ethyl carbamate was created using a cascade of enzymatic reactions involving urethanase and glutamate (B1630785) dehydrogenase. researchgate.net A similar concept could potentially be adapted for this compound. Another modern technique is the use of molecularly imprinted polymers (MIPs) as recognition elements in electrochemical sensors. These polymers are created with cavities that are sterically and chemically complementary to the target molecule, offering high selectivity. nih.gov
Table 3: Comparison of Electrochemical Detection Strategies for Carbamates
| Method | Principle | Electrode Example | Advantages | Potential LODs | Source |
| Direct Oxidation | Direct electrochemical oxidation of the carbamate at a high potential. | Boron-Doped Diamond | Simple, no derivatization needed, stable electrode. | 5-20 ng/mL | nih.gov |
| Indirect Detection | Detection of easily oxidized products after alkaline hydrolysis. | Boron-Doped Diamond | Higher sensitivity, lower detection potential. | 0.6-1 ng/mL | nih.gov |
| Enzymatic Biosensor | Cascade reaction of enzymes (e.g., urethanase) producing an electroactive species. | Pyrolytic Graphite | High selectivity, low detection limit. | 5.30 nM | researchgate.net |
| Molecularly Imprinted Polymer (MIP) Sensor | Selective binding of the analyte to a custom-made polymer on an electrode surface. | Glassy Carbon Electrode (GCE) | High selectivity and stability. | N/A | nih.gov |
Interfacing and Hyphenated Techniques for this compound Analysis
The sensitive and selective analysis of "this compound" in various matrices necessitates the use of powerful analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the accurate identification and quantification of this compound. The most prominent of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often in their tandem mass spectrometry configurations (MS/MS). These methods provide the high resolution and specificity required to distinguish "this compound" from other components in complex samples.
The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. Given that carbamates can be thermally labile, LC-MS is frequently the method of choice. hpst.cz However, with appropriate derivatization, GC-MS can also be a robust and sensitive technique for the analysis of carbamates. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the analysis of carbamate compounds. nih.gov The initial separation of "this compound" from the sample matrix is achieved using liquid chromatography, typically with a reversed-phase column such as a C18. hpst.cznih.gov The mobile phase composition is optimized to achieve good chromatographic resolution and efficient ionization. A common mobile phase consists of a gradient mixture of an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent such as acetonitrile or methanol. hpst.cznih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for carbamates, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to "this compound" is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. nih.gov The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.govactapol.net
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Carbamate Structurally Similar to this compound
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | hpst.cz |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.02% Formic Acid | hpst.cz |
| Mobile Phase B | Acetonitrile | hpst.cz |
| Gradient | Optimized for compound elution | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Column Temperature | 30 - 40 °C | hpst.cznih.gov |
| Injection Volume | 5 µL | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Capillary Voltage | ~5.5 kV | actapol.net |
| Ion Source Temp. | Dependent on instrument | |
| Desolvation Temp. | ~450 °C | actapol.net |
| Precursor Ion [M+H]⁺ | Specific to the compound's molecular weight | nih.gov |
| Product Ions | Dependent on fragmentation pattern | nih.gov |
| Collision Energy | Optimized for each transition | hpst.cz |
Note: The values in this table are illustrative and based on methods for similar carbamate compounds. Specific parameters for "this compound" would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry offers another powerful approach for the analysis of "this compound". Due to the potential for thermal degradation of carbamates in the hot GC injector and column, derivatization is often a necessary step to improve volatility and thermal stability. nih.gov Derivatization agents such as ethyl chloroformate can be used to create more stable derivatives suitable for GC analysis. nih.gov
The separation in GC is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. whitman.edu The oven temperature is programmed to ramp up, allowing for the separation of analytes based on their boiling points and interactions with the stationary phase.
Following separation, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a hard ionization technique that results in extensive fragmentation of the molecule. uni-saarland.delibretexts.org The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for "this compound". The analysis of these fragmentation patterns is crucial for structural elucidation and confirmation. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, where specific fragment ions are monitored. hpst.cz
Table 2: Representative GC-MS Parameters and Potential Fragmentation for a Derivatized Carbamate Analogous to this compound
| Parameter | Value | Reference |
| Gas Chromatography | ||
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | whitman.edu |
| Carrier Gas | Helium | |
| Injection Mode | Split/Splitless | |
| Injector Temperature | 250 °C | |
| Oven Program | Temperature ramp (e.g., 70°C hold, then ramp to 300°C) | |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | uni-saarland.de |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Potential Fragmentation | ||
| Molecular Ion (M⁺) | Present but may be weak | libretexts.org |
| Key Fragment 1 | Loss of the ethyl group (-C₂H₅) | libretexts.org |
| Key Fragment 2 | Loss of the carbamate moiety (-O-C(O)-N(CH₃)C₂H₅) | nih.gov |
| Key Fragment 3 | Cleavage at the aminoethyl chain | nih.gov |
Note: The fragmentation pattern is hypothetical and based on general principles of mass spectrometry for carbamates. Actual fragmentation would need to be determined experimentally for the specific derivative of "this compound".
The interfacing of these powerful separation and detection techniques provides the necessary analytical capabilities for the comprehensive study of "this compound". The detailed information obtained from LC-MS/MS and GC-MS analyses, including retention times and mass spectral data, allows for the unambiguous identification and precise quantification of this compound in various research applications.
Mechanistic Studies of 2 Aminoethyl Ethyl Methyl Carbamate in Defined Chemical Systems
Hydrolytic Stability and Degradation Kinetics of 2-Aminoethyl ethyl(methyl)carbamate
The stability of a carbamate (B1207046) is significantly influenced by its chemical environment, particularly pH. Carbamates, being ester-amide hybrids, are susceptible to hydrolysis, which can be catalyzed by acids or bases.
pH-Dependent Hydrolysis of this compound
The hydrolysis of carbamates is subject to both acid- and base-catalyzed pathways. Generally, carbamates exhibit relative stability in neutral to mildly acidic conditions (pH 1-6) but undergo accelerated degradation in alkaline environments. researchgate.net The rate of hydrolysis is dependent on the concentration of hydronium or hydroxide (B78521) ions.
For N-substituted carbamates, alkaline hydrolysis can proceed through different mechanisms, including a bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) or a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net The operative mechanism is influenced by the nature of the substituents on the nitrogen and oxygen atoms of the carbamate group. For N-methylcarbamates, the E1cB mechanism, involving the formation of a methyl isocyanate intermediate, is often observed under alkaline conditions. researchgate.net
The presence of the 2-aminoethyl group in the target molecule introduces an additional layer of complexity. The primary amine can be protonated at acidic and neutral pH, which would likely influence the electronic properties of the carbamate moiety and its susceptibility to hydrolysis. In alkaline media, the deprotonated primary amine could potentially act as an intramolecular nucleophile, possibly leading to cyclization or other rearrangement reactions, a phenomenon observed in other amino-functionalized esters.
| Carbamate Derivative | pH | Temperature (°C) | Half-life | Reference |
| Carbaryl (B1668338) | 9 | 27 | 0.15 days | clemson.edu |
| Propham (IPC) | 9 | 27 | > 1 x 104 days | clemson.edu |
| Chlorpropham (CIPC) | 9 | 27 | > 1 x 104 days | clemson.edu |
| Monosubstituted CAE of a 3-benzazepine derivative | 7.4 | 37 | 4 - 40 min | researchgate.net |
Catalyzed Degradation Pathways of this compound
Apart from pH-mediated hydrolysis, the degradation of carbamates can be catalyzed by various species. The primary amino group in this compound itself could potentially catalyze its own hydrolysis or the hydrolysis of other ester molecules through intramolecular or intermolecular general base catalysis, particularly in its unprotonated form at higher pH.
Metal ions can also play a role in the degradation of carbamates by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. The presence of the aminoethyl group could allow for chelation of metal ions, potentially enhancing such catalytic effects.
Interactions of this compound with Model Biomacromolecules (Purely Chemical Interaction Studies)
The interaction of small molecules with biomacromolecules is fundamental to their biological activity. For carbamates, these interactions can range from non-covalent binding to irreversible covalent modification.
Binding Studies of this compound with Purified Proteins (e.g., in vitro binding assays)
Carbamates are known to interact with proteins, particularly enzymes. A significant mode of interaction is the covalent modification of serine residues in the active sites of serine hydrolases. nih.gov This occurs through a process called carbamoylation, where the carbamate acts as a substrate mimic, and the serine hydroxyl group attacks the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme, rendering it inactive. The leaving group in this reaction would be the ethyl(methyl)aminoethanol moiety.
The 2-aminoethyl group, which would be protonated at physiological pH, could also participate in electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface or within binding pockets. Hydrogen bonding between the N-H of the carbamate and the primary amine with suitable acceptor groups on the protein is also a likely mode of non-covalent interaction. nih.govnih.gov
Enzyme-Catalyzed Hydrolysis of this compound by Model Hydrolases (Focus on mechanistic enzymatic action)
The carbamate bond is susceptible to enzymatic hydrolysis by a class of enzymes known as carboxylesterases or carbamatases. nih.gov These enzymes catalyze the cleavage of the ester bond in carbamates, leading to their degradation. The first step in the metabolic degradation of many carbamate pesticides is their hydrolysis by carboxylesterases (EC 3.1.1). nih.gov
Studies on amino acid carbamates have shown that enzymes like acylases and acetylcholinesterases can catalyze their hydrolysis. For instance, acylase from hog kidney was found to hydrolyze N-(methoxycarbonyl)-DL-alanine with a Km value of 8.2 mM at an optimal pH of 7.5. nih.gov Acetylcholinesterases also demonstrated activity towards methoxycarbonyl amino acids, with an optimal pH range of 7.5 to 8. nih.gov This suggests that hydrolases with specificity for ester and amide linkages could potentially recognize and hydrolyze this compound.
The mechanism of enzymatic hydrolysis would likely follow the canonical pathway for serine hydrolases, involving the formation of a tetrahedral intermediate following the nucleophilic attack of the active site serine on the carbamate carbonyl carbon. Subsequent collapse of this intermediate would lead to the release of the alcohol or amine portion of the carbamate and regeneration of the active enzyme.
The table below summarizes the enzymatic hydrolysis of some carbamate derivatives by model hydrolases.
| Enzyme | Substrate | Km (mM) | Optimal pH | Reference |
| Hog Kidney Acylase | N-(methoxycarbonyl)-DL-alanine | 8.2 | 7.5 | nih.gov |
| Acetylcholinesterase | N-(methoxycarbonyl)-DL-alanine | 68 | 7.5 - 8 | nih.gov |
Supramolecular Interactions of this compound in Solution and Solid State
The supramolecular chemistry of a molecule is dictated by its ability to form non-covalent interactions, such as hydrogen bonds, which determine its structure in solution and in the solid state. The carbamate group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov The presence of both a secondary amine within the carbamate linkage and a primary amine on the ethyl side chain in this compound provides multiple sites for hydrogen bonding.
In solution, the conformational flexibility of the molecule will be significant. Rotation around the C-O and C-N bonds of the carbamate, as well as the C-C and C-N bonds of the aminoethyl side chain, will lead to an equilibrium of different conformers. The specific solvent and its polarity will influence this equilibrium through differential solvation of the various conformers. Intramolecular hydrogen bonding between the primary amine and the carbamate carbonyl oxygen is also a possibility, which would influence the conformational preference of the molecule.
Host-Guest Chemistry of this compound
Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. In the context of carbamates, the carbonyl and amine functionalities can act as hydrogen bond donors and acceptors, potentially allowing them to participate in host-guest complexation.
A comprehensive search of scientific databases and research publications did not yield any specific studies detailing the host-guest chemistry of this compound. There is no available data on its ability to act as either a host or a guest molecule with other chemical species. Consequently, no data tables of association constants, thermodynamic parameters, or structural characterization of any such complexes can be provided.
Future research in this area would be necessary to determine if this compound can form stable host-guest complexes and to what extent its structural features, such as the ethyl and methyl substitutions on the carbamate nitrogen and the terminal amino group, influence these interactions.
Self-Assembly Studies of this compound Derivatives
Currently, there are no published research findings on the self-assembly of derivatives of this compound. The scientific literature lacks any reports on the synthesis of such derivatives and the subsequent investigation of their ability to self-assemble in various solvents or conditions. Therefore, no data tables detailing critical aggregation concentrations, aggregate morphology, or the thermodynamic parameters of self-assembly for this specific class of compounds can be presented.
For context, studies on other carbamate derivatives have shown their potential in forming structured materials. For instance, the introduction of long alkyl chains or aromatic moieties can induce self-assembly into various nanostructures. However, without specific experimental data for derivatives of this compound, any discussion of their self-assembly behavior would be purely speculative.
Environmental Chemistry of 2 Aminoethyl Ethyl Methyl Carbamate: Mechanistic Degradation and Transformation
Photodegradation Pathways of 2-Aminoethyl ethyl(methyl)carbamate in Aqueous Systems
No specific studies on the photodegradation of this compound were identified. Generally, carbamates can undergo photodegradation in aqueous environments through direct or indirect photolysis. Direct photolysis involves the absorption of UV radiation by the molecule, leading to its decomposition. Indirect photolysis is mediated by other substances in the water, such as hydroxyl radicals, which are highly reactive and can degrade organic compounds. For some carbamates, photolysis is considered a minor dissipation pathway unless catalytic conditions are present.
Biodegradation Mechanisms of this compound in Environmental Matrices
Specific research on the biodegradation of this compound is not available. However, the biodegradation of carbamate (B1207046) pesticides as a class has been widely studied. nih.govfrontiersin.org Microbial degradation is a primary route for the removal of many carbamates from soil and water. nih.govbohrium.comresearchgate.net The initial step in the microbial degradation of many N-methylcarbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org This is often carried out by enzymes called carbamate hydrolases or esterases. frontiersin.org This initial hydrolysis typically breaks the compound down into an alcohol or phenol (B47542) and a carbamic acid, which can be further degraded by microorganisms. nih.gov Various bacterial and fungal species have been identified that can utilize certain carbamate pesticides as a source of carbon and nitrogen. nih.govfrontiersin.org For instance, river biofilms have been shown to degrade carbamates like methomyl (B1676398) and carbofuran. nih.gov
Sorption and Transport Phenomena of this compound in Environmental Media
There is no specific information available on the sorption and transport of this compound in environmental media. For the general class of carbamates, sorption to soil and sediment is a key process influencing their transport and bioavailability. The extent of sorption is influenced by the physicochemical properties of the carbamate and the characteristics of the soil, such as organic matter content and pH. mdpi.com For example, the sorption of some carbamates increases with the organic carbon content of the soil. researchgate.net The mobility of carbamates in soil can range from low to high depending on their specific properties. For instance, the insecticide carbaryl (B1668338) is known to be strongly absorbed by soil particles, while methomyl has a lower sorption capacity. frontiersin.orgnih.gov
Advanced Oxidation Processes for this compound Remediation (Focus on chemical mechanisms)
No studies were found that specifically investigate the use of advanced oxidation processes (AOPs) for the remediation of this compound. AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com Common AOPs include ozonolysis, Fenton and photo-Fenton processes, and UV/H2O2 systems. bohrium.comresearchgate.netmdpi.com These processes are generally effective in degrading a wide range of organic compounds, including some carbamate pesticides. The mechanism typically involves the attack of hydroxyl radicals on the organic molecule, leading to its fragmentation and eventual mineralization into carbon dioxide and water. mdpi.com For example, ozonolysis involves the cleavage of double bonds by ozone. youtube.com
Emerging Research Directions and Unresolved Questions Concerning 2 Aminoethyl Ethyl Methyl Carbamate Chemistry
Synergistic Methodologies for Enhanced 2-Aminoethyl ethyl(methyl)carbamate Synthesis and Analysis
The efficient and selective synthesis of asymmetrically substituted carbamates remains a significant challenge. Future research will likely focus on synergistic methodologies that combine catalytic processes with novel reagents to improve yield, selectivity, and environmental footprint.
Advanced Synthesis Strategies: Traditional methods for carbamate (B1207046) synthesis, such as the use of phosgene (B1210022) or isocyanates, are often limited by the hazardous nature of the reagents. Modern approaches are moving towards milder and more efficient catalytic systems. For the synthesis of this compound, synergistic strategies could involve:
Catalytic CO₂ Fixation: The use of carbon dioxide as a C1 synthon is an environmentally benign alternative to phosgene. nih.gov Research could explore a three-component coupling reaction involving N-ethyl-N-methylethylenediamine, an ethylating agent, and CO₂ under catalytic conditions (e.g., using indium or other transition metals) to form the target molecule in a single step. nih.govorganic-chemistry.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can improve reaction efficiency and safety, especially for exothermic reactions. Integrating catalytic systems within flow reactors could provide a powerful platform for the controlled synthesis of this compound.
Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. Investigating lipases or other enzymes for their ability to catalyze the formation of the carbamate bond with high chemo- and regioselectivity could offer a sustainable synthetic route.
Sophisticated Analytical Techniques: The characterization and quantification of this compound in complex matrices require advanced analytical methods.
Hyphenated Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are powerful tools for the analysis of carbamates. nih.gov Method development would focus on optimizing sample preparation, such as solid-phase extraction (SPE), and using deuterated internal standards (e.g., d5-ethyl carbamate) to ensure accuracy and precision. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D-NMR techniques (COSY, HSQC, HMBC) would be crucial for the unambiguous structural elucidation of the molecule and its potential isomers or byproducts.
| Research Area | Synergistic Approach | Potential Advantages |
| Synthesis | Catalytic Three-Component Coupling (Amine + Alkyl Halide + CO₂) | Utilizes a renewable C1 source, potentially a one-pot reaction, reduces hazardous waste. organic-chemistry.org |
| Synthesis | Metal-Catalyzed Transcarbamoylation | Avoids isocyanates, allows for broad functional group tolerance using alternative carbamoyl (B1232498) donors. organic-chemistry.org |
| Analysis | Solid-Phase Extraction coupled with GC-MS/MS | High sensitivity and selectivity, effective cleanup of complex samples. researchgate.net |
| Analysis | HPLC with Fluorescence Derivatization (HPLC-FLD) | Provides high sensitivity for compounds lacking a strong chromophore after reaction with a fluorescent tag. researchgate.net |
Novel Applications of this compound in Emerging Chemical Technologies
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a stable carbamate linkage, makes it an attractive candidate for several emerging technologies.
Materials Science: The primary amine can serve as a reactive site for polymerization or for grafting onto surfaces. This could enable the creation of functional polymers or surface coatings. For instance, it could be used as a monomer in the synthesis of polyurethanes or polyureas with unique properties conferred by the pendant ethyl(methyl)carbamate group.
Metal-Organic Frameworks (MOFs): The amine group can act as a ligand to coordinate with metal centers or as a functional group to modify the pores of MOFs after their synthesis. The use of metal-carbamato complexes as precursors for MOF synthesis is an emerging area, and bifunctional carbamates could be incorporated into these structures to create materials for gas storage or catalysis. rsc.org
Catalysis: The molecule could serve as a ligand for transition metal catalysts. The two nitrogen atoms and the carbonyl oxygen offer multiple potential coordination sites, allowing for the design of novel pincer-type or bidentate ligands that could influence the activity and selectivity of catalytic transformations.
Pharmaceutical and Agrochemical Synthesis: Carbamates are key structural motifs in many bioactive compounds. nih.govscielo.br The title compound could serve as a versatile building block or intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal activity. smolecule.comnih.gov
| Technology Area | Potential Role of this compound | Enabling Features |
| Polymer Chemistry | Monomer for functional polyureas/polyurethanes | Primary amine for polymerization; carbamate group for modifying polymer properties (e.g., solubility, thermal stability). |
| Surface Modification | Grafting agent for functionalizing surfaces (e.g., silica (B1680970), nanoparticles) | Covalent attachment via the primary amine to create surfaces with tailored wettability or reactivity. |
| Metal-Organic Frameworks (MOFs) | Functional ligand or post-synthetic modification agent | Amine group for coordination or reaction within MOF pores, introducing new functionalities. rsc.org |
| Homogeneous Catalysis | Bidentate or tridentate ligand for metal complexes | Multiple heteroatom coordination sites (N, N, O) for tuning catalyst performance. |
Computational Chemistry Frontiers for this compound Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules, guiding experimental work.
Reactivity and Mechanistic Insights: DFT calculations can be used to model the reaction pathways for the synthesis of this compound. mdpi.com This includes calculating the activation energies for different synthetic routes, identifying transition states, and elucidating the role of catalysts at an atomic level. mdpi.com For example, computational studies can clarify the energetic feasibility of a proposed catalytic cycle, as has been done for other carbamates. mdpi.com
Conformational Analysis: The presence of several rotatable bonds suggests that this compound can exist in multiple conformations. Computational modeling can predict the most stable conformers and the energy barriers for rotation around the C-N bonds of the carbamate group, which is known to have a partial double bond character. acs.org This information is vital for understanding its interaction with other molecules or biological targets.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman). Comparing these predicted spectra with experimental data can serve as a powerful tool for structural confirmation. rsc.org
Designing Novel Catalysts: By modeling the interaction of this compound as a ligand with various metal centers, computational chemistry can help in the rational design of new catalysts for specific chemical transformations, optimizing for stability and reactivity.
| Computational Method | Target Property/Question | Expected Insight |
| Density Functional Theory (DFT) | Reaction mechanism and transition states | Elucidation of the lowest energy pathway for synthesis; understanding catalytic enhancement. mdpi.com |
| DFT/Molecular Dynamics (MD) | Conformational landscape and rotational barriers | Identification of stable isomers and their relative populations in solution; understanding molecular flexibility. acs.org |
| Time-Dependent DFT (TD-DFT) | Electronic structure and excited states | Prediction of UV-Vis spectra and understanding photochemical properties. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and intermolecular interactions | Characterization of hydrogen bonding capabilities and coordination to metal centers. |
Interdisciplinary Research Opportunities for this compound Studies
The unique structure of this compound positions it at the intersection of several scientific fields, creating opportunities for collaborative, interdisciplinary research.
Chemistry and Environmental Science: The reaction between amines and carbon dioxide to form carbamates is the basis for many carbon capture technologies. nih.gov Research could investigate the efficiency of this compound or polymers derived from it as a sorbent for CO₂. This would involve studying the thermodynamics and kinetics of CO₂ absorption and desorption, combining principles of physical organic chemistry and environmental engineering.
Chemistry and Biology/Medicine: Carbamates are well-known inhibitors of enzymes like acetylcholinesterase. scielo.brnih.gov The structural features of this compound could be used as a scaffold to design novel enzyme inhibitors. This would require an interdisciplinary approach involving organic synthesis, computational docking studies, and biochemical assays to evaluate inhibitory activity and selectivity.
Materials Science and Biotechnology: The primary amine group allows for the conjugation of biomolecules, such as peptides or DNA, to materials synthesized from or functionalized with this compound. This could lead to the development of new biosensors, drug delivery systems, or biocompatible coatings for medical devices.
The exploration of these research frontiers will not only deepen our fundamental understanding of this compound chemistry but also unlock its potential for practical applications that address contemporary scientific and technological challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
